molecular formula C7H8BFO3 B7899272 2-Fluoro-4-(Methoxy-d3)-phenylboronic acid

2-Fluoro-4-(Methoxy-d3)-phenylboronic acid

Cat. No.: B7899272
M. Wt: 172.97 g/mol
InChI Key: ULUIXJDBPYBAHS-FIBGUPNXSA-N
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Description

2-Fluoro-4-(Methoxy-d3)-phenylboronic acid is a boronic acid derivative with the molecular formula C7H8BFO3. It is characterized by the presence of a fluorine atom at the second position and a methoxy-d3 group at the fourth position on the phenyl ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(Methoxy-d3)-phenylboronic acid typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with deuterated methanol (CD3OD) under specific conditions. The reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(Methoxy-d3)-phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(Methoxy-d3)-phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(Methoxy-d3)-phenylboronic acid involves its ability to form covalent bonds with specific molecular targets. In medicinal chemistry, it can inhibit enzymes by forming a stable complex with the active site. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid

Uniqueness

2-Fluoro-4-(Methoxy-d3)-phenylboronic acid is unique due to the presence of the deuterated methoxy group, which can influence the compound’s reactivity and stability. This makes it particularly useful in studies involving isotopic labeling and mechanistic investigations .

Properties

IUPAC Name

[2-fluoro-4-(trideuteriomethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUIXJDBPYBAHS-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)B(O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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